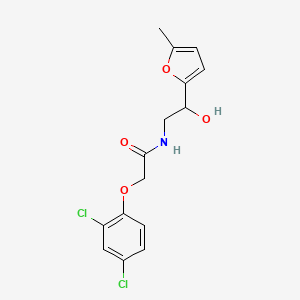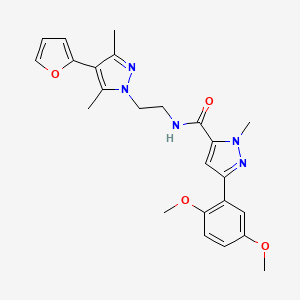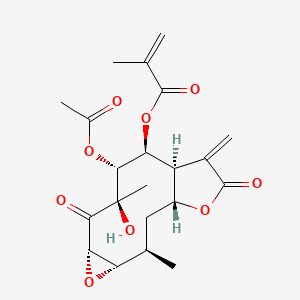
Calealactone B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calealactone B is a sesquiterpene lactone that is isolated from the aerial parts of Calea pinnatifida . It is one of the two related sesquiterpene lactones, the other being calein C .
Synthesis Analysis
The HPLC fractionation of the CH2Cl2 phase of the MeOH extract from the leaves of C. pinnatifida led to the isolation of calealactone B . During the purification process, a derivative of calein C was formed as a product of the Michael addition of MeOH .Molecular Structure Analysis
The structures of calealactone B and related compounds were established based on spectroscopic and spectrometric data . The absolute stereochemistry was established by vibrational circular dichroism .Chemical Reactions Analysis
Calealactone B and calein C have similar cytotoxic values against the cell lines tested, probably due to their analogous chemical structures . The calein C derivative was shown to be the least cytotoxic of the sesquiterpene lactones tested in all cell lines, including fibroblasts .Aplicaciones Científicas De Investigación
Antileishmanial Activity
Calealactone B, along with other germacranolides isolated from Calea species, has shown significant antileishmanial activity. Research indicates that these compounds are effective against Leishmania parasites, which cause leishmaniasis, a significant tropical disease (Wu et al., 2011). Another study on Calea urticifolia identified calealactone B [corrected] as one of the compounds with potent toxicity to U937 cells, highlighting its potential in cancer research (Yamada et al., 2004).
Psychoactive and Treatment of Diarrhea and Fever
Calea urticifolia, which contains calealactone B, is used in traditional medicine for its psychoactive properties and in the treatment of diarrhea and fever. This highlights its potential therapeutic applications in these areas (Gogineni et al., 2019).
Chemoprevention and Neuroprotection
The Nrf2/ARE pathway, crucial for chemoprevention and neuroprotection, is activated by sesquiterpene lactones extracted from Calea urticifolia, which includes calealactone A. This suggests a potential for calealactones in enhancing resistance to oxidative damage, which is critical in neurodegenerative diseases and cancer (Umemura et al., 2008).
Potential in Diabetes and Metabolic Diseases Treatment
Calealactone B, as part of the chemical constituents of plants like Wedelia calendulacea, has been studied for its antidiabetic effects. This research suggests the potential use of these compounds in managing diabetes and related metabolic disorders (Kumar et al., 2018).
Antitumor Potential
Research on sesquiterpene lactones from Calea pinnatifida, including calealactone B, has explored their antitumor potential. The compounds showed significant cytotoxic activity against thyroid carcinoma cells, suggesting their relevance in cancer therapy (Caldas et al., 2020).
Mecanismo De Acción
Direcciones Futuras
The results of the studies on calealactone B are promising and suggest the importance of studying sesquiterpene lactones isolated from C. pinnatifida in terms of antitumor activity . Future research could explore the effects of α,β-unsaturated carbonyl systems on the cytotoxic activity of these compounds .
Propiedades
IUPAC Name |
[(1R,3R,4S,6S,8R,9R,10S,11S)-9-acetyloxy-8-hydroxy-3,8-dimethyl-12-methylidene-7,13-dioxo-5,14-dioxatricyclo[9.3.0.04,6]tetradecan-10-yl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O9/c1-8(2)19(24)30-15-13-10(4)20(25)28-12(13)7-9(3)14-16(29-14)17(23)21(6,26)18(15)27-11(5)22/h9,12-16,18,26H,1,4,7H2,2-3,5-6H3/t9-,12-,13+,14+,15+,16+,18-,21+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBRVKOYZAMSBL-PXFMFDQNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C(C(C(=O)C3C1O3)(C)O)OC(=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]2[C@@H]([C@@H]([C@H]([C@@](C(=O)[C@@H]3[C@H]1O3)(C)O)OC(=O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Calealactone B | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2999915.png)
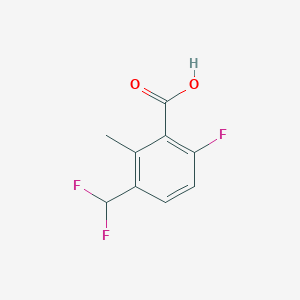
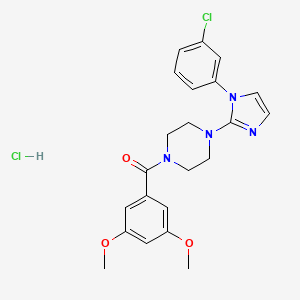
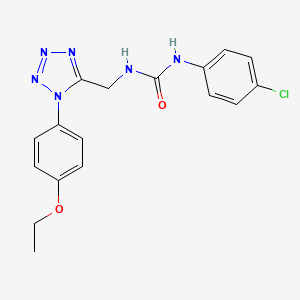
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2999921.png)

![6-(4-Prop-2-ynylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2999925.png)
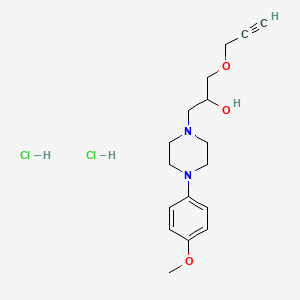
![1-Benzyl-3-(3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)imidazolidin-2-one](/img/structure/B2999928.png)
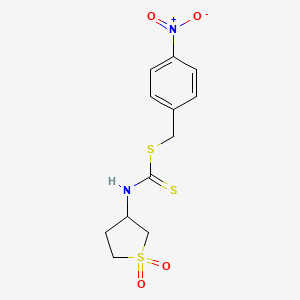
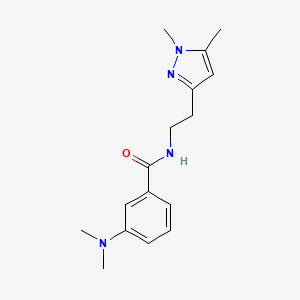
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2999933.png)
